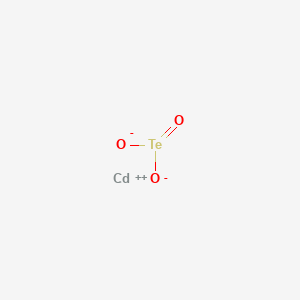
Cadmium tellurite
Vue d'ensemble
Description
Cadmium tellurite (CdTe) is a compound that has been extensively studied due to its potential applications in various fields, including electronics and biomedicine. Research has focused on the synthesis, characterization, and application of CdTe, particularly in the form of nanoparticles and quantum dots, which exhibit unique optical and electronic properties .
Synthesis Analysis
The synthesis of CdTe can be achieved through various methods. A green synthesis approach has been reported using plant extracts from Ficus johannis as natural stabilizing precursors for the production of CdTe quantum dots (QDs). This method is considered eco-friendly and efficient, utilizing microwave and ultrasonic assisted extraction techniques . Another synthesis route involves the reaction of cadmium bis(phenyltellurolate) with cadmium alkylcarboxylates to produce CdTe nanocrystals with carboxylate ligands, which can be further manipulated using tetramethylethylenediamine (TMEDA) . Additionally, sonochemical methods have been employed to synthesize CdTe nanoparticles from aqueous solutions, using cadmium salts and elemental tellurium as precursors .
Molecular Structure Analysis
The molecular structure of CdTe varies depending on the synthesis method and conditions. For instance, CdTe QDs synthesized using plant extracts exhibited an average particle size of 1.2 nm, as determined by X-ray diffraction patterns . In the case of cadmium carboxylate passivated CdTe nanocrystals, the diameter was found to be around 3.0–3.2 nm . The sonochemical synthesis resulted in nanoparticles with sizes between 8 and 13 nm .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of CdTe include the quantitative reaction of cadmium bis(phenyltellurolate) with cadmium alkylcarboxylates, leading to the formation of CdTe nanocrystals and the elimination of diphenyl telluride . In the sonochemical method, the reaction between cadmium salts and elemental tellurium in the presence of solvents like NaOH and EDTA leads to the formation of CdTe nanoparticles .
Physical and Chemical Properties Analysis
The physical and chemical properties of CdTe are influenced by its particle size and surface chemistry. CdTe QDs synthesized using the green method showed a wide absorption band from 400 to 425 nm and a maximum emission peak around 470 nm, indicating their successful synthesis and potential for biological applications due to their significant antimicrobial activity and negligible toxicity . The surface chemistry of CdTe nanocrystals synthesized from cadmium bis(phenyltellurolate) can be altered by displacing carboxylate ligands and excess cadmium ions, which affects their binding strength and potentially their electronic properties . The sonochemically synthesized CdTe nanoparticles exhibit changes in their physical and chemical properties with increased temperature, as studied by thermal analysis .
Applications De Recherche Scientifique
1. Applications in Biological Research
- CdTe is noted for its biological potency and potential. Research has shown its relevance in adding heavy atoms to proteins and as a part of fluorescent quantum dots used in imaging and diagnosis. It also has antibiotic properties and potential applications in enzyme inhibitors and redox modulators for antibiotics and anticancer drug design (Ba, Döring, Jamier, & Jacob, 2010).
2. Photovoltaic Applications
- CdTe has shown promise in the development of thin-film solar cells, achieving high-efficiency and cost-effective production, making it a key material in solar energy technology (Wu, 2004).
- It is also utilized in semiconductor applications, particularly in solar cells and radiation detectors, due to its energy band gap aligning well with the solar spectrum (Carah, 1997).
3. Radiation Detection
- Cadmium zinc telluride, a variation of CdTe, is extensively used for nuclear radiation detectors and industrial process monitoring, owing to its tunable band gap properties (Hsu et al., 2020).
- CdTe and CdZnTe are crucial in the development of compact and reliable detection systems for astrophysical and medical applications, particularly in X-ray and gamma ray detection (Sordo et al., 2009).
4. Electronic and Optoelectronic Devices
- CdTe's photoelectronic properties make it suitable for applications in optoelectronic devices. Studies of defects in CdTe have been carried out to optimize these applications (Sinclair, Yamashita, & Ponce, 1981).
- It is also used in spectroscopic studies to understand electronic structures, which are crucial for developing optoelectronic devices (Ren et al., 2015).
5. Material Science and Engineering
- Research on CdTe includes understanding its internal electric field distribution, which is important for its application in semiconductor technology (Yang et al., 2009).
- Studies have also focused on the thermal conductivity and viscosity of liquid CdTe, which are important for crystal growth and semiconductor applications (Wang, Stroud, & Markworth, 1994).
6. Environmental and Safety Considerations
- Cadmium telluride's leaching behavior is a subject of environmental research, especially regarding the release of toxic elements in landfill conditions. This is critical for understanding the environmental impact of CdTe, particularly in its applications in solar cells and electronic components (Zeng, Ramos-Ruiz, Field, & Sierra-Alvarez, 2015).
Orientations Futures
Cadmium telluride is the most commercially successful thin-film photovoltaic technology. Development of CdTe as a solar cell material dates back to the early 1980s when ∼10% efficient devices were demonstrated . The future annual installation estimates as high as 250 GW by the year 2050 . The Biden administration has held up First Solar as a model for domestic manufacturing .
Propriétés
IUPAC Name |
cadmium(2+);tellurite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.H2O3Te/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMPTXZNGKKTDU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Te](=O)[O-].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdO3Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50935934 | |
| Record name | Cadmium tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadmium tellurite | |
CAS RN |
15851-44-2 | |
| Record name | Telluric acid (H2TeO3), cadmium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015851442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telluric acid (H2TeO3), cadmium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium tellurite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50935934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium tellurium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



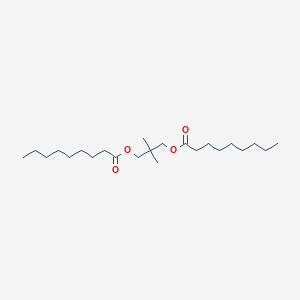
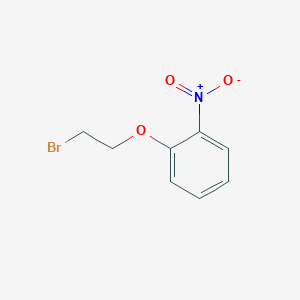
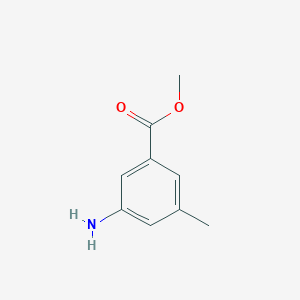
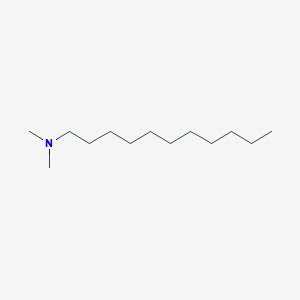
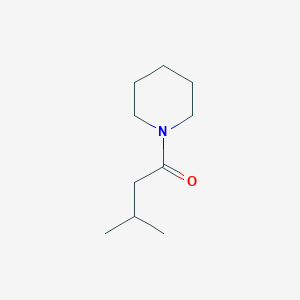
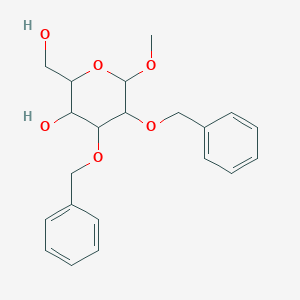
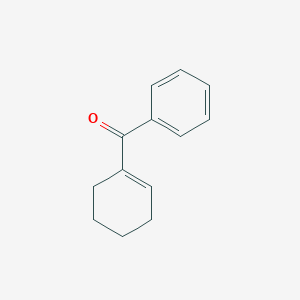
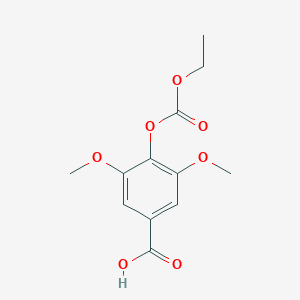
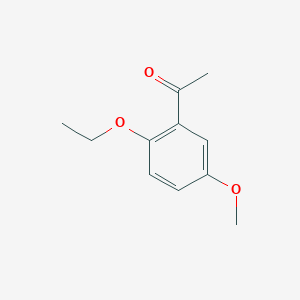
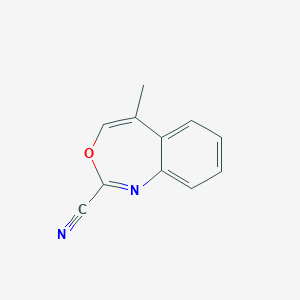
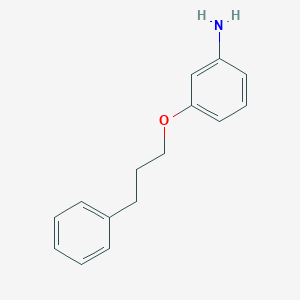
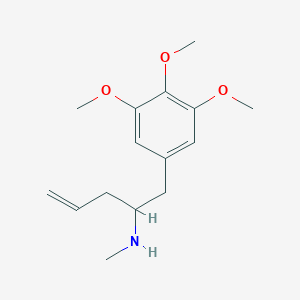
![Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate](/img/structure/B99495.png)
![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)